molecular formula C12H15N5 B2380366 4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine CAS No. 2320539-17-9

4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine

Katalognummer: B2380366
CAS-Nummer: 2320539-17-9
Molekulargewicht: 229.287
InChI-Schlüssel: SFHYUPSZXKVJQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and an azetidine ring at position 4. This compound’s structural determination likely employs crystallographic tools such as the SHELX software suite, which is widely utilized for small-molecule refinement and structure solution .

Eigenschaften

IUPAC Name

4-methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-10-5-12(14-9-13-10)16-6-11(7-16)8-17-4-2-3-15-17/h2-5,9,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHYUPSZXKVJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, which is then reacted with azetidine and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It serves as a probe for studying enzyme interactions and biological pathways.

    Medicine: It has potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science

Wirkmechanismus

The mechanism of action of 4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream biological pathways. This interaction can lead to various therapeutic effects, depending on the target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s closest structural analogs, such as the TLR7-9 antagonist described in the European patent (5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives), share key motifs but differ in critical regions:

Feature Target Compound Analog (Patent)
Core Heterocycle Pyrimidine Quinoline
Azetidine Substituent Pyrazol-1-ylmethyl 4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl
Additional Groups Methyl (position 4) Morpholin-4-yl, Carbonitrile (position 8)
Biological Target Hypothesized: TLRs (based on analog activity) Explicitly stated: TLR7-9 antagonist for systemic lupus erythematosus (SLE)

Functional Implications

  • Azetidine Modifications : The pyrazol-1-ylmethyl group in the target compound may offer steric flexibility, whereas the tetrahydropyrazolo-pyridine substituent in the analog introduces conformational rigidity, possibly enhancing selectivity .
  • Pharmacokinetics : The methyl group in the target compound could improve metabolic stability compared to the analog’s carbonitrile group, which may influence bioavailability.

Research Findings and Hypotheses

  • Structural Insights : The azetidine-pyrazole motif is a recurring feature in TLR-targeting compounds, indicating its importance in receptor binding. Modifications to this region (e.g., tetrahydropyrazolo-pyridine) could fine-tune antagonistic potency .
  • Therapeutic Potential: The patented analog’s explicit link to SLE treatment supports the hypothesis that the target compound may have immunomodulatory applications. Further studies are needed to validate its efficacy and selectivity.

Biologische Aktivität

4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a methyl group, linked to an azetidine ring via a pyrazole moiety. The synthesis typically involves multi-step organic reactions, beginning with the formation of the pyrazole derivative, followed by coupling with azetidine and pyrimidine precursors under controlled conditions using solvents such as dichloromethane or ethanol, often employing catalysts like palladium or copper salts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, influencing various biological pathways that can lead to therapeutic effects. For instance, it has been noted for its potential as an inhibitor of epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation .

In Vitro Studies

Recent studies have highlighted the compound's anti-proliferative effects against various cancer cell lines. For example, derivatives similar to this compound have shown significant inhibitory activities against A549 (lung cancer) and HCT-116 (colon cancer) cells. Notably, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR, indicating potent activity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structural combination. Below is a comparison table illustrating its properties relative to similar compounds:

Compound Core Structure Biological Activity IC50 (µM)
This compoundPyrimidineEGFR Inhibition0.016
Pyrazolo[3,4-d]pyrimidinePyrimidineAnti-proliferativeVaries
Imidazole-containing compoundsImidazoleAntitumor ActivityVaries

Case Study 1: EGFR Inhibition

In a study focused on designing new pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors, compounds were synthesized and tested for their anti-proliferative activities. One compound demonstrated significant effects on cell cycle arrest and apoptosis induction in cancer cells, suggesting that structural modifications could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Activity

Another aspect of research has investigated the antimicrobial properties of pyrazole derivatives. Compounds similar to this compound have shown promising results against antibiotic-resistant bacteria, highlighting their potential in developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine, considering functional group compatibility and yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
  • Nucleophilic Substitution: React a pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidine) with 3-(pyrazol-1-ylmethyl)azetidine under basic conditions (e.g., sodium methoxide in methanol) .
  • Coupling Strategies: Use transition-metal catalysts (e.g., Pd) to couple azetidine and pyrazole moieties, ensuring minimal steric hindrance from the pyrazole’s nitrogen atoms .
    Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux at 80–100°C) .

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • Spectroscopy:
  • NMR: Assign peaks for pyrimidine protons (δ 8.2–8.5 ppm for H-2 and H-5) and azetidine protons (δ 3.5–4.0 ppm for CH₂-N). Pyrazole protons typically appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry: Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of the azetidine-pyrimidine linkage .
  • Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water mix) and analyze X-ray diffraction data to resolve bond angles and confirm the azetidine ring’s puckering geometry .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer:
  • Side Reactions:
  • Over-Substitution: Pyrimidine rings may undergo multiple substitutions if reaction times exceed optimal durations .
  • Ring Opening: Azetidine’s strained 4-membered ring may hydrolyze under acidic conditions, forming undesired amines .
  • Mitigation Strategies:
  • Use stoichiometric control (1:1 molar ratio of reactants) and inert atmospheres to prevent oxidation.
  • Add stabilizing agents (e.g., triethylamine) to neutralize acidic byproducts .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific targets (e.g., kinases or GPCRs)?

  • Methodological Answer:
  • Docking Studies: Use software like AutoDock Vina to model interactions between the pyrimidine core and ATP-binding pockets in kinases. The azetidine-pyrazole moiety may occupy hydrophobic regions, as seen in similar triazolopyrimidine derivatives .
  • QSAR Modeling: Corporate electronic parameters (e.g., Hammett constants for substituents) to predict binding affinity trends. For example, electron-withdrawing groups on pyrazole may enhance kinase inhibition .

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

  • Methodological Answer:
  • Assay Validation: Compare results across orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in kinase inhibition may arise from off-target effects in cellular assays .
  • Compound Purity: Use HPLC to verify >95% purity, as impurities like unreacted azetidine intermediates can skew activity data .
  • Buffer Conditions: Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments, as protonation states of the pyrimidine ring affect binding .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) through structural modifications?

  • Methodological Answer:
  • Solubility Enhancement: Introduce polar groups (e.g., hydroxyl or morpholine) on the azetidine ring while monitoring logP values via HPLC-based measurements .
  • Metabolic Stability: Replace labile groups (e.g., methyl on pyrimidine) with deuterated analogs or fluorinated substituents to slow CYP450-mediated oxidation .
  • Prodrug Approaches: Convert the pyrimidine’s amino group to a phosphate ester for improved aqueous solubility and in vivo release .

Data Contradiction Analysis

Q. Why might reported thermal stability data vary between studies?

  • Methodological Answer:
  • Technique Variability: DSC (Differential Scanning Calorimetry) may show decomposition peaks at 200–220°C, while TGA (Thermogravimetric Analysis) could indicate gradual weight loss due to solvent residues .
  • Crystalline vs. Amorphous Forms: Crystalline forms (confirmed via XRD) often exhibit higher melting points than amorphous counterparts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.